N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a bicyclic thiophene derivative characterized by a cycloheptathiophene core fused with a benzo[b]thiophene moiety. Key structural features include:
- Cyclohepta[b]thiophene scaffold: A seven-membered saturated ring fused to a thiophene, providing conformational flexibility and hydrophobic interactions .
- Dual carboxamide groups: The N-methyl carboxamide at position 3 and the benzo[b]thiophene carboxamide at position 2 contribute to hydrogen-bonding interactions and solubility modulation .
This compound has been explored for its antiviral properties, particularly as an inhibitor of HIV-1 ribonuclease H (RNase H) activity . Its synthesis typically involves multi-step coupling reactions, as seen in analogous cycloheptathiophene derivatives (e.g., HATU-mediated amidation or Suzuki cross-coupling) .
Properties
IUPAC Name |
N-methyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-21-19(25)17-13-5-3-2-4-6-15(13)29-20(17)22-18(24)16-10-11-9-12(23(26)27)7-8-14(11)28-16/h7-10H,2-6H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDVLVLNVBZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused thiophene and cycloheptathiophene framework, which contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 378.47 g/mol.
Anticancer Properties
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : The nitro group in the structure may enhance the compound's ability to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies have shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Case Study : A study on similar compounds demonstrated that derivatives with nitro substitutions showed improved cytotoxicity against human cancer cell lines. The introduction of the nitro group was found to enhance the interaction with cellular targets involved in proliferation and survival pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiophene derivatives have been reported to possess activity against various bacterial strains:
- Mechanism : The presence of the carboxamide group may facilitate interactions with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Research Findings : In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces ROS generation leading to apoptosis | |
| Antimicrobial | Disruption of bacterial cell membranes |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and purity. Modifications to the structure can lead to derivatives with enhanced biological activities.
Future Directions
Further research is needed to explore the full potential of this compound in medicinal chemistry. Specific areas for future investigation include:
- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The 5-nitro group in the target compound and N-(3-Cyano-...) () enhances electron-withdrawing properties, critical for binding to viral enzymes like RNase H . In contrast, thiophene-2-carboxamido in compound 34 shows moderate RNase H inhibition (IC₅₀ = 8 µM) but lacks the nitro group’s potency . N-methylation in the target compound improves metabolic stability compared to unmethylated analogues (e.g., 34), which may exhibit faster clearance .
Synthetic Yields and Complexity :
- The target compound’s synthesis likely follows methods similar to compound 34 (49% yield via HATU-mediated coupling) .
- N-(5-Methylthiazol-2-yl)-... () is synthesized with lower yields (21–41%), attributed to steric hindrance from the thiazole ring .
Biological Target Specificity: Anti-HIV vs. Anti-Influenza: While the target compound and 34 target HIV RNase H, compound 18 inhibits influenza polymerase via allosteric modulation . Antibacterial Activity: The 3-cyano-5-nitrothiophene analogue () exhibits narrow-spectrum antibacterial activity, unlike the antiviral-focused target compound .
Physicochemical Properties: The 3-cyano substituent in increases lipophilicity (XLogP3 = 5) compared to the target compound (estimated XLogP3 ≈ 3.5), impacting membrane permeability . N-methylation reduces hydrogen-bond donor count (1 vs.
Research Findings and Implications
- HIV-1 RNase H Inhibition : The target compound’s nitro group and dual carboxamide architecture are critical for chelating Mg²⁺ ions in the RNase H active site, as demonstrated in molecular docking studies .
- Structure-Activity Relationship (SAR) :
- Nitro Position : Moving the nitro group from benzo[b]thiophene (target compound) to thiophene () reduces antiviral potency but enhances antibacterial activity .
- Cycloheptane Ring Size : Smaller rings (e.g., cyclopenta[b]thiophene in ) decrease conformational flexibility, lowering RNase H affinity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
